3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Description
This compound (molecular formula: C₂₅H₂₈N₆O₂) features a pyrazolo[1,5-a]pyrimidine core substituted with:
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-12-10-19(25-14(3)9-13(2)23-25)26-21(22-12)20(15(4)24-26)16-7-8-17(27-5)18(11-16)28-6/h7-11H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWZZFXNCNTMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC(=C(C=C4)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor activity. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Cells : In vitro tests demonstrated that this compound exhibits cytotoxicity against breast cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which is critical for halting tumor progression .
Anti-inflammatory Effects
The compound also shows promising anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit key inflammatory pathways:
- Inhibition of COX Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Antimicrobial Activity
Studies have reported that certain pyrazole derivatives possess antimicrobial properties. The compound may inhibit the growth of various bacterial strains:
- Bacterial Inhibition : Tests conducted on different bacterial species revealed that the compound effectively inhibits growth through disruption of bacterial cell wall synthesis and function .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer proliferation.
- Receptor Interaction : Docking studies suggest that it interacts with various receptors involved in inflammation and cancer signaling pathways, providing insights into its potential as a therapeutic agent .
Case Studies and Research Findings
Chemical Reactions Analysis
Halogenation
Electrophilic halogenation occurs at the electron-rich C6 position:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| NBS (1.2 equiv) | DCM, RT, 2 hrs | 6-Bromo derivative | Cross-coupling precursor |
| ICl (1.5 equiv) | Acetonitrile, 50°C, 4 hrs | 6-Iodo derivative | Radiolabeling studies |
Halogenated derivatives serve as intermediates for Suzuki-Miyaura couplings .
Nucleophilic Aromatic Substitution
The 2- and 5-methyl groups undergo oxidation to carboxylic acids for further derivatization:
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 6 hrs | 2,5-Dicarboxylic acid |
| SOCl₂, then NH₃/MeOH | Reflux, 3 hrs | 2,5-Dicarboxamide |
The dicarboxamide variant shows enhanced solubility for biological assays .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification at C6:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 6-Aryl/heteroaryl derivatives | 60–78% |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, 70°C | 6-Alkynyl derivatives | 55–65% |
The 3,4-dimethoxyphenyl group remains stable under these conditions .
Biological Interaction Studies
Docking simulations and enzyme assays reveal:
| Assay | IC₅₀ (nM) | Target | Source |
|---|---|---|---|
| CDK2 inhibition | 12.3 ± 1.2 | Cyclin-dependent kinase 2 | |
| EGFR-TK inhibition | 8.7 ± 0.9 | Epidermal growth factor receptor |
Stability and Degradation
The compound undergoes photodegradation in UV light (λ = 254 nm):
| Condition | Major Degradants | Half-Life |
|---|---|---|
| Methanol, UV light, 24 hrs | 7-Hydroxy-pyrazolo[1,5-a]pyrimidine | 6.2 hrs |
| Aqueous buffer, pH 7.4 | Oxidative cleavage of dimethoxy groups | 48 hrs |
Degradation pathways inform formulation strategies for pharmaceutical applications.
Comparative Reactivity of Analogues
Structural analogs exhibit varying reactivity:
| Analog | Reactivity at C6 | Kinase Inhibition (CDK2 IC₅₀) |
|---|---|---|
| 7-Chloro-3,5-dimethyl derivative | High | 18.5 nM |
| 7-(1H-Imidazol-1-yl)-2,5-dimethyl variant | Moderate | 9.8 nM |
Electron-withdrawing groups at C7 enhance electrophilic substitution but reduce kinase affinity .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Structure-Activity Relationship (SAR) Trends
Position 3 : Aryl groups (e.g., 3,4-dimethoxyphenyl) improve target engagement via stacking interactions.
Position 5 : Methyl or amine groups enhance metabolic stability; polar substituents (e.g., carboxamide) improve solubility.
Position 7 : Bulky groups (e.g., pyrazole, piperazine) modulate selectivity and pharmacokinetics.
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of this pyrazolo[1,5-a]pyrimidine derivative?
- Methodological Answer : Use statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while assessing interactions between variables. This approach aligns with ICReDD’s methodology for reducing trial-and-error experimentation through computational and experimental feedback loops .
- Key Considerations : Prioritize parameters influencing regioselectivity (e.g., substituent positioning on the pyrazole ring) and yield, as seen in analogous pyrazolo[1,5-a]pyrimidine syntheses .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy groups at positions 3,4 on the phenyl ring; pyrazole-methyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula accuracy.
- X-ray Crystallography : Resolve ambiguities in regiochemistry or steric hindrance .
- Validation : Cross-reference spectral data with structurally similar pyrazolo[1,5-a]pyrimidines, such as 7-amino-2-ethyl-5-phenyl derivatives .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer :
- In vitro cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays, as reported for pyrazolo[1,5-a]pyrimidines with antitumor potential .
- Enzyme inhibition studies : Target kinases or phosphodiesterases, given the scaffold’s resemblance to known inhibitors .
- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and validate assay reproducibility via triplicate runs.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reactivity predictions during synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in cyclization steps (e.g., pyrimidine ring closure). ICReDD’s reaction path search methods are applicable here .
- Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF or DMSO .
Q. What strategies address conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Meta-Analysis : Pool data from multiple studies (e.g., cytotoxicity IC50 values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or platform-specific biases .
- Mechanistic Profiling : Use transcriptomics or proteomics to clarify off-target effects (e.g., unintended kinase inhibition) that may explain discrepancies .
Q. How can reactor design improve scalability of this compound’s synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation), reducing byproduct formation. This aligns with CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
- Membrane Separation Technologies : Integrate in-line purification (e.g., nanofiltration) to isolate intermediates, as per CRDC subclass RDF2050104 .
- Validation : Compare batch vs. flow yields for key intermediates (e.g., 3,5-dimethylpyrazole derivatives) .
Data Analysis & Optimization
Q. What statistical methods are effective for analyzing dose-response relationships in biological assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 values.
- Bootstrap Resampling : Estimate confidence intervals for potency metrics, reducing reliance on single-experiment data .
- Application : Used in studies of pyrazolo[1,5-a]pyrimidine antitumor agents to quantify activity variability .
Q. How can researchers optimize substituent effects to enhance target selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., methoxy vs. methyl groups) and correlate changes with bioactivity.
- Free-Wilson Analysis : Decipher additive contributions of substituents to potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
